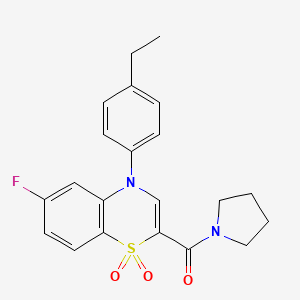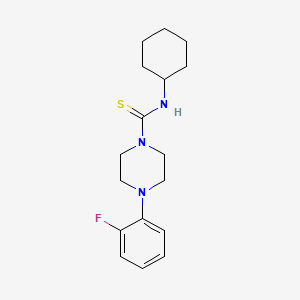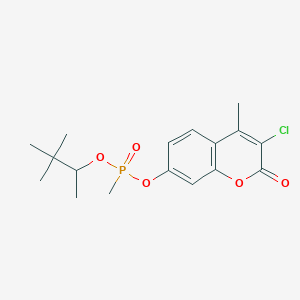![molecular formula C12H23NO3 B2439580 Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate CAS No. 2567496-08-4](/img/structure/B2439580.png)
Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate is a chemical compound with the CAS Number: 2567496-08-4 . It has a molecular weight of 229.32 . The compound is typically stored at 4°C and is available in powder form .
Synthesis Analysis
The synthesis of carbamates like Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl ((2-hydroxy-1-methylcyclopentyl)methyl)carbamate . The InChI code is 1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(4)7-5-6-9(12)14/h9,14H,5-8H2,1-4H3,(H,13,15) .Chemical Reactions Analysis
Carbamates like Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate can be formed through reactions involving amines and carbon dioxide . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Physical And Chemical Properties Analysis
Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate is a powder that is stored at 4°C . It has a molecular weight of 229.32 .Aplicaciones Científicas De Investigación
Intermediate for Synthesis
This compound serves as a critical intermediate for the synthesis of carbocyclic analogues of nucleosides and other biologically active molecules. For instance, it's used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides , showcasing its role in nucleoside mimicry and potential therapeutic applications (Ober et al., 2004).
Chemical Synthesis and Organic Chemistry
In the realm of organic chemistry, it is utilized to create spirocyclopropanated analogues of known insecticides, indicating its versatility in generating structurally complex and potentially more efficacious compounds (Brackmann et al., 2005). Additionally, methods involving tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate for the mild and efficient one-pot Curtius rearrangement underscore its utility in the synthesis of protected amines, thereby facilitating the production of complex organic molecules (Lebel & Leogane, 2005).
Analytical Chemistry
In analytical chemistry, the compound is used for characterizing and evaluating trace levels of genotoxic impurities in pharmaceutical substances, showcasing its importance in ensuring the safety and efficacy of drug compounds (Puppala et al., 2022).
Material Science and Polymer Chemistry
Research into synthesis and properties of new polymerisable antioxidants illustrates its potential application in creating materials with enhanced stability and longevity, critical for industrial applications (Pan et al., 1998).
Organic Synthesis Innovations
Further applications are found in the synthesis of substituted N-hydroxyureas via in situ generation of t-butoxy isocyanate, demonstrating its utility in organic synthesis for producing a variety of biologically relevant compounds (Krause et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(4)7-5-6-9(12)14/h9,14H,5-8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWWPTQHAKDVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2439503.png)
![2-[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetic Acid](/img/structure/B2439504.png)
![3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439508.png)

![(S)-c-[1,4]Dioxan-2-yl-methylamine](/img/structure/B2439510.png)
![4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2439511.png)
![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B2439512.png)

![2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2439517.png)

![4-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2439519.png)
![3-[(2-Chloroacetyl)amino]-N,N-dimethyl-2-phenylpropanamide](/img/structure/B2439520.png)